

# Application Notes and Protocols for AZD6918 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZD6918** is a potent and selective, orally available inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] Dysregulation of the Trk signaling pathway is implicated in the growth and survival of various tumor types, making it a compelling target for cancer therapy.[3] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of **AZD6918**, with a particular focus on neuroblastoma cell lines.

## **Mechanism of Action**

AZD6918 functions by binding to Trk receptors, thereby preventing their interaction with neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF). This inhibition blocks the activation of the Trk receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK pathways. The downstream effects of AZD6918 treatment include the inhibition of phosphorylated TrkB (P-TrkB), phosphorylated Akt (P-Akt), phosphorylated mTOR (P-mTOR), and phosphorylated GSK-3 (P-GSK-3).[3] Ultimately, this can lead to cell cycle arrest and apoptosis in tumor cells that are dependent on Trk signaling for their proliferation and survival.

## **Signaling Pathway**





Click to download full resolution via product page

Caption: AZD6918 inhibits the BDNF/TrkB signaling pathway.

## **Data Presentation**

# Table 1: Cell Lines for In Vitro Testing of AZD6918



| Cell Line | Cancer Type   | Key Characteristics |
|-----------|---------------|---------------------|
| TB3       | Neuroblastoma | TrkB-expressing     |
| BE2       | Neuroblastoma | TrkB-expressing     |
| KCNR      | Neuroblastoma | TrkB-expressing     |

Table 2: Summary of In Vitro Effects of AZD6918 on

Neuroblastoma Cells

| Assay                               | Cell Lines     | AZD6918<br>Concentration<br>Range | Treatment<br>Duration     | Observed<br>Effect                                              |
|-------------------------------------|----------------|-----------------------------------|---------------------------|-----------------------------------------------------------------|
| Cell Viability<br>(MTS Assay)       | TB3, BE2, KCNR | 1.25 μΜ - 60 μΜ                   | 24 hours                  | Dose-dependent decrease in cell viability[3]                    |
| Apoptosis<br>(Caspase 3/7<br>Assay) | TB3, BE2, KCNR | 1.25 μΜ - 20 μΜ                   | 16 hours                  | Dose-dependent increase in caspase 3/7 activity[3]              |
| Western Blot                        | KCNR, BE2      | 2.5 μΜ                            | 2 hours                   | Inhibition of P-<br>TrkB, P-Akt, P-<br>mTOR, and P-<br>GSK-3[3] |
| Chemosensitizati<br>on              | TB3            | 2.5 μΜ                            | 2 hours pre-<br>treatment | Attenuated BDNF/TrkB- induced resistance to etoposide[3]        |

# **Experimental Protocols Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for in vitro evaluation of AZD6918.

## **Cell Viability Assay (MTS Assay)**

This protocol is adapted from studies on neuroblastoma cell lines.[3]

Objective: To determine the effect of AZD6918 on the viability of cancer cells.

#### Materials:

- Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
- Complete cell culture medium
- 96-well plates
- AZD6918
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

#### Procedure:



#### · Cell Seeding:

- Trypsinize and count the cells.
- $\circ~$  Seed 5,000 10,000 cells per well in a 96-well plate in a final volume of 100  $\mu L$  of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

#### · Compound Treatment:

- Prepare a serial dilution of AZD6918 in complete culture medium. A suggested concentration range is 1.25 μM to 60 μM.[3]
- Include a vehicle control (e.g., DMSO) at the same final concentration as in the drugtreated wells.
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of AZD6918 or vehicle control.
- Incubate the plate for 24 hours at 37°C and 5% CO2.[3]

#### MTS Assay:

- Add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C and 5% CO2.
- Measure the absorbance at 490 nm using a microplate reader.

#### Data Analysis:

- Subtract the background absorbance (from wells with medium and MTS reagent only).
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.



 Plot the percentage of cell viability against the log of the AZD6918 concentration to determine the IC50 value.

## **Apoptosis Assay (Caspase 3/7 Activity)**

This protocol is based on the evaluation of apoptosis induction by AZD6918.[3]

Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3 and -7.

#### Materials:

- Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
- Complete cell culture medium
- White-walled 96-well plates
- AZD6918
- Caspase-Glo® 3/7 Assay kit
- Luminometer

#### Procedure:

- Cell Seeding:
  - $\circ$  Seed cells in a white-walled 96-well plate at a density of 5,000 10,000 cells per well in 100  $\mu$ L of complete culture medium.
  - Incubate overnight at 37°C and 5% CO2.
- Compound Treatment:
  - $\circ$  Prepare serial dilutions of **AZD6918** in complete culture medium. A suggested concentration range is 1.25  $\mu$ M to 20  $\mu$ M.[3]
  - Treat the cells with various concentrations of AZD6918 or a vehicle control.



- Incubate the plate for 16 hours at 37°C and 5% CO2.[3]
- Caspase 3/7 Assay:
  - Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
  - Add 100 μL of the Caspase-Glo® 3/7 reagent to each well.
  - Mix the contents of the wells by gentle shaking for 30 seconds.
  - Incubate the plate at room temperature for 1-2 hours, protected from light.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Subtract the background luminescence (from wells with medium and reagent only).
  - Calculate the fold change in caspase 3/7 activity for each treatment group relative to the vehicle control.

## **Western Blot Analysis of Trk Signaling Pathway**

This protocol is for assessing the inhibition of key proteins in the Trk signaling pathway.[3]

Objective: To determine the effect of **AZD6918** on the phosphorylation status of TrkB and its downstream targets.

#### Materials:

- Neuroblastoma cell lines (e.g., KCNR, BE2)
- Complete cell culture medium
- 6-well plates
- AZD6918
- BDNF (optional, for stimulating the pathway)



- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-P-TrkB, anti-TrkB, anti-P-Akt, anti-Akt, anti-P-mTOR, anti-mTOR, anti-P-GSK-3, anti-GSK-3, and a loading control like GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Treatment:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Treat the cells with 2.5 μM AZD6918 or vehicle control for 2 hours.[3]
  - If investigating the inhibition of ligand-induced signaling, serum-starve the cells overnight before treating with AZD6918, followed by stimulation with BDNF (e.g., 50 ng/mL) for 10-15 minutes.
- Protein Extraction:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells with ice-cold lysis buffer.
  - Scrape the cells and collect the lysate.



- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize the protein concentrations and prepare the samples with Laemmli buffer.
  - Load equal amounts of protein (20-40 μg) onto an SDS-PAGE gel.
  - Run the gel and transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
  - Add the chemiluminescent substrate and capture the signal using an imaging system.
- Data Analysis:
  - Quantify the band intensities using image analysis software.
  - Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
  - Calculate the percentage of inhibition of phosphorylation in the AZD6918-treated samples compared to the control.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD6918 in In Vitro Cell Culture Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666230#azd6918-protocol-for-in-vitro-cell-culture-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com